

# Technical Guide: Physicochemical Characterization of 7-Chloro-5-Nitro-1H-Indazole

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## Compound of Interest

Compound Name: 7-chloro-5-nitro-1H-indazole

CAS No.: 74209-22-6

Cat. No.: B2645132

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## Executive Summary & Application Context

**7-Chloro-5-nitro-1H-indazole** is a substituted indazole scaffold utilized primarily as a pharmacophore in the development of neuronal nitric oxide synthase (nNOS) inhibitors and ATP-competitive kinase inhibitors. The introduction of the chlorine atom at the C7 position, combined with the nitro group at C5, alters the electronic landscape of the indazole ring, enhancing lipophilicity and metabolic stability compared to the parent 7-nitroindazole.

Achieving the correct melting point (251–252 °C) is the primary indicator of isomeric purity, distinguishing it from the thermodynamically stable 3-chloro or 5-chloro regioisomers.

## Physicochemical Profile

| Property          | Specification   | Notes  |
|-------------------|---|--|
| CAS Number        | 74209-22-6  | Unique identifier                                  |
| Melting Point     | 251–252 °C  | Decomposes upon melting; requires sealed capillary |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> ClN <sub>3</sub> O <sub>2</sub> | MW: 197.58 g/mol                                   |
| Appearance        | Light yellow to tan crystalline powder                        | Darkens upon light exposure                        |
| Solubility        | DMSO (>50 mg/mL), DMF, Hot Ethanol                            | Insoluble in water, hexane                         |
| pKa (Calculated)  | -9.4  | Weakly acidic N-H proton                           |
| Regiochemistry    | 7-Cl, 5-NO <sub>2</sub>                                       | Validated by NOE (Nuclear Overhauser Effect)       |

## Synthesis & Purification Protocol

To obtain a standard suitable for melting point validation, the compound must be synthesized via electrophilic aromatic substitution (nitration) of 7-chloroindazole. This route ensures the nitro group is installed at the C5 position due to the directing effects of the indazole nitrogen and the blocking chlorine atom.

### Step 1: Nitration of 7-Chloroindazole

- Reagents: 7-Chloroindazole (1.0 eq), Fuming HNO<sub>3</sub> (1.1 eq), H<sub>2</sub>SO<sub>4</sub> (solvent).
- Mechanism: The protonated indazole directs the electrophile (NO<sub>2</sub><sup>+</sup>) to the C5 position. C7 is blocked by Chlorine; C3 is less reactive under standard nitration conditions.

Protocol:

- Dissolve 7-chloroindazole in concentrated H<sub>2</sub>SO<sub>4</sub> at 0°C.
- Add fuming HNO<sub>3</sub> dropwise, maintaining internal temperature <5°C to prevent dinitration or oxidation of the diazo bond.

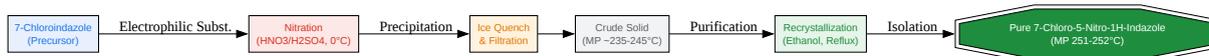
- Stir at 0–5°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.
- Quench: Pour the reaction mixture onto crushed ice/water (10x volume). The product will precipitate as a yellow solid.
- Filter and wash with cold water until filtrate pH is neutral.

## Step 2: Purification (Critical for MP)

Crude product often contains traces of 3-nitro isomers or unreacted starting material, which depresses the melting point to <240°C.

- Recrystallization: Suspend the crude solid in Ethanol (95%). Heat to reflux until fully dissolved.
- Hot Filtration: Filter while hot to remove insoluble inorganic salts.
- Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C overnight.
- Drying: Vacuum dry at 50°C for 12 hours over P<sub>2</sub>O<sub>5</sub>.

## Visualizing the Workflow



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Figure 1: Synthesis and purification workflow to achieve the target melting point.

## Analytical Characterization Protocol

Trustworthiness in melting point data requires a self-validating system where MP is cross-referenced with spectral data.

### A. Melting Point Determination

The high melting point (251°C) places this compound near the decomposition threshold of many nitro-indazoles.

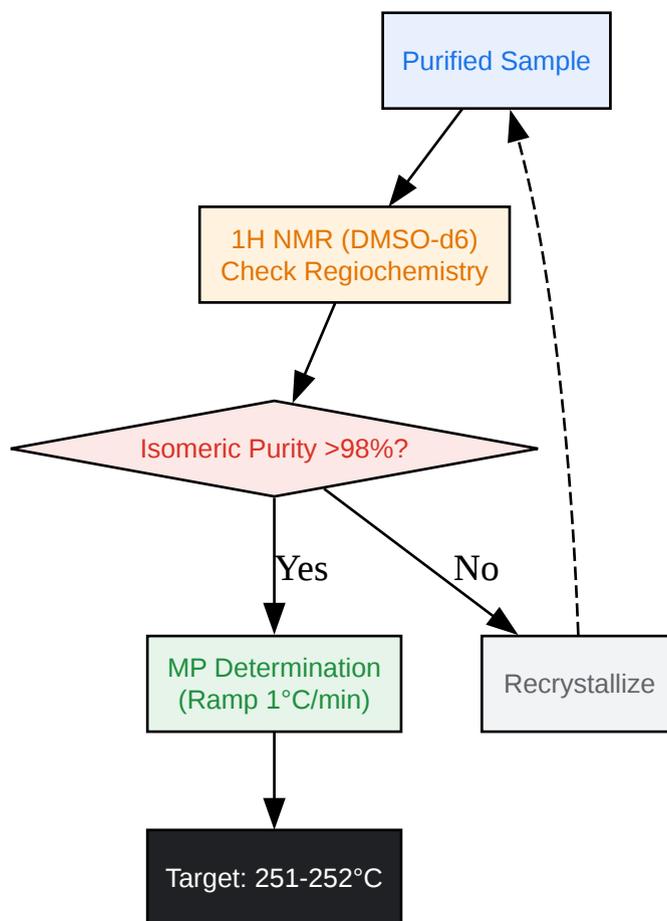
- Instrument: Digital melting point apparatus (e.g., Buchi or Mettler Toledo).
- Method:
  - Pack 3–4 mm of dry sample into a capillary tube.
  - Fast Ramp: 10°C/min up to 230°C.
  - Slow Ramp: 1°C/min from 230°C to melt.
  - Observation: Watch for "sweating" at 248°C followed by a clear meniscus at 251–252°C. Darkening (decomposition) may occur immediately after melting.

## B. <sup>1</sup>H-NMR Validation

Before MP determination, confirm structure to ensure no regioisomers (e.g., 5-chloro-7-nitro) are present.

- Solvent: DMSO-d<sub>6</sub>
- Key Signals:
  - H3 (s): ~8.4–8.6 ppm (Singlet, characteristic of indazole C3-H).
  - H4/H6 (d): Look for meta-coupling (J ~ 2 Hz) between H4 and H6 protons on the benzene ring. The nitro group at C5 deshields H4 and H6 significantly.
  - NH (bs): ~13.5–14.0 ppm (Broad singlet, exchangeable).

## Visualizing the Analytical Logic



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Figure 2: Analytical decision tree for validating the **7-chloro-5-nitro-1H-indazole** standard.

## Safety & Handling

- **Explosion Hazard:** Like all nitro-aromatics, this compound possesses high energy. Do not heat large quantities (>5g) in a dry state above 200°C.
- **Health:** Chlorinated indazoles are potential skin sensitizers and irritants. Use nitrile gloves and work within a fume hood.
- **Storage:** Store at 2–8°C, protected from light.

## References

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## Sources

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